Primisulfuron-methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVMAQSHCZXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032463 | |
| Record name | Primisulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline] | |
| Record name | Primisulfuron-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l) | |
| Record name | PRIMISULFURON-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 @ 20 °C | |
| Record name | PRIMISULFURON-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C | |
| Record name | PRIMISULFURON-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Fine white powder | |
CAS No. |
86209-51-0 | |
| Record name | Primisulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86209-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Primisulfuron-methyl [ISO] | |
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| Record name | Primisulfuron-methyl | |
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| Record name | Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PRIMISULFURON-METHYL | |
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| Record name | PRIMISULFURON-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194.8-197.4 °C (decomposition) | |
| Record name | PRIMISULFURON-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Biology of Primisulfuron Methyl Action
Inhibition of Acetolactate Synthase (ALS)
Biochemical Target Characterization
Primisulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). chemicalwarehouse.comherts.ac.ukontosight.aiontosight.aipnwhandbooks.orgwikipedia.org This enzyme is found exclusively in plants and microorganisms, making it an ideal target for selective herbicides as it is absent in animals. wikipedia.orgnih.gov ALS plays a pivotal role as the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. wikipedia.orgwikipedia.orgnih.govscirp.org The enzyme catalyzes two distinct reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor for valine and leucine, and the condensation of one pyruvate molecule with one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, a precursor for isoleucine. wikipedia.orgnih.govscirp.orgnih.gov Structurally, plant ALS is a tetramer composed of four identical subunits and requires cofactors such as thiamine (B1217682) pyrophosphate (TPP) and magnesium ions (Mg2+) for its catalytic activity. unl.edu Although the gene encoding ALS resides in the plant nucleus, the entire BCAA biosynthesis pathway is localized within the chloroplast, necessitating the transport of the ALS enzyme from the nucleus to this organelle. unl.edupressbooks.pub
Molecular-Level Interactions with the ALS Enzyme
This compound is absorbed by susceptible plants through both their foliage and roots and is then translocated systemically to the actively growing regions. chemicalwarehouse.comherts.ac.uk Upon reaching its target, this compound binds to the ALS enzyme. As a sulfonylurea herbicide, it interacts with a specific binding site on the enzyme, which is distinct from the active sites where the natural substrates (pyruvate and 2-ketobutyrate) bind. pomais.com This binding induces a conformational change in the ALS enzyme, effectively preventing its catalytic activity and thereby halting the biosynthesis of branched-chain amino acids. scirp.orgpomais.com
Physiological Responses in Susceptible Plant Species
Impact on Cellular Division and Meristematic Activity
The critical consequence of ALS inhibition by this compound is the profound impact on cellular division and meristematic activity in susceptible plants. The lack of essential branched-chain amino acids, which are vital for protein and DNA synthesis, directly disrupts these fundamental cellular processes. researchgate.netpomais.com This impairment leads to a cessation of cell division, particularly in the highly metabolically active meristematic tissues located at the root and shoot tips, which are the primary sites of plant growth. pnwhandbooks.orgwikipedia.orgpomais.comorst.edu Root growth is observed to halt almost immediately following herbicide exposure, and visible symptoms often manifest first in new growth, reflecting the disruption of meristematic activity. nih.govpurdue.edu
Progressive Symptomology and Growth Inhibition Processes
While this compound rapidly discontinues further growth in susceptible weeds, the complete desiccation of the plant is a relatively slow process, typically occurring within 10 to 20 days under optimal conditions. wikipedia.org Initial visible symptoms, such as yellowing (chlorosis) and stunted growth, generally become apparent within a few days to a week after application. chemicalwarehouse.compomais.com Foliar chlorosis often emerges within 5 to 7 days, progressively affecting the growing points of the plant. koreascience.kr This chlorosis is subsequently followed by necrosis, indicating tissue death. pomais.comepa.gov Despite the onset of symptoms, plants may remain green for several weeks before succumbing. nih.gov The observed growth inhibition is predominantly attributed to the slowed rate of cell division rather than a reduction in cell expansion. nih.gov Studies have quantified the impact on susceptible plants, demonstrating significant reductions in plant height, fresh weight, and dry weight compared to untreated controls. koreascience.kr
Table 1: Inhibition of Plant Growth in Susceptible Plants by Primisulfuron (B45244) koreascience.kr
| Primisulfuron Concentration (kg ai/ha) | Plant Growth Inhibition (%) | Plant Heights, Fresh Weights, and Dry Weights (% of Untreated Control) |
| 0.02 | 35 | ≥ 60 |
| 0.04 | 45 | > 50 |
Primisulfuron Methyl Metabolism and Differential Selectivity in Plants
Herbicide Absorption and Translocation Dynamics
The initial interaction of primisulfuron-methyl with a plant involves its uptake and subsequent movement throughout the plant. This compound is rapidly absorbed by plants and translocated throughout both the roots and foliage orst.edu. The differential selectivity of this compound in various plant species is largely attributed to variations in its translocation and metabolism bioone.orgcambridge.org.
Foliar Uptake and Cuticular Penetration
Foliar absorption of this compound generally increases over time following application bioone.org. Studies using 14C-primisulfuron-methyl have shown varying absorption rates among species. For instance, annual bluegrass ( Poa annua L.) and Kentucky bluegrass ( Poa pratensis L.) absorbed up to 25% and 32% of the foliar-applied herbicide, respectively, over a 168-hour period cambridge.org. Peak foliar absorption in annual bluegrass occurred at approximately 24 hours after treatment (HAT), while in Kentucky bluegrass, it occurred around 48 HAT bioone.org.
The penetration of herbicides through the leaf cuticle is a critical step in foliar uptake. The cuticle acts as a primary barrier, but various pathways facilitate solute entry. Hydrophilic (water-loving) solutes predominantly penetrate through stomata by diffusion via wall pores, which offer less resistance and are less selective compared to the cuticle itself mdpi.com. Conversely, lipophilic (fat-loving) solutes, such as this compound, typically penetrate the cutin layer through dissolution and diffusion mdpi.comnichino.uk. The effectiveness of foliar application can be enhanced by adjuvants, which modify the physical and chemical properties of the spray solution to improve wetting and penetration of the leaf surface mdpi.comnichino.uk. Environmental conditions also influence absorption; for example, a cool-moist environment can lead to greater absorption of primisulfuron (B45244) than a hot-dry environment cambridge.org.
Table 1: Foliar Absorption of 14C-Primisulfuron-methyl in Grass Species
| Species | Peak Absorption Time (HAT) | Maximum Absorption (% of applied) |
| Annual Bluegrass | 24 | 25 |
| Kentucky Bluegrass | 48 | 32 |
HAT: Hours After Treatment. Data derived from bioone.orgcambridge.org.
Root Uptake and Xylem/Phloem Transport
This compound can also be absorbed by plant roots orst.edu. Once absorbed, the herbicide is readily translocated throughout the plant via its vascular system, specifically the xylem and phloem mssoy.orgunit.no. The xylem is responsible for the upward transport of water and dissolved nutrients from the roots to the shoots and leaves, while the phloem facilitates the bidirectional movement of photosynthetic products and other solutes between source and sink tissues mdpi.com.
Differential root uptake and subsequent translocation play a role in species-specific responses. For instance, annual bluegrass was observed to translocate approximately two times more root-absorbed 14C to its shoots compared to Kentucky bluegrass at 24, 72, and 168 HAT cambridge.org.
Intra-plant Distribution and Accumulation Patterns
Following absorption and translocation, this compound tends to accumulate in the meristematic regions of the plant, which are areas of active cell division and growth, such as shoot and root tips orst.edumssoy.org. The herbicidal effects of this compound, an acetolactate synthase (ALS) inhibitor, are typically first observed in these meristematic tissues orst.edumssoy.orgunit.no.
Studies on intra-plant distribution have shown that both annual bluegrass and Kentucky bluegrass distributed about 15% of the foliar-absorbed 14C to non-treated shoots, with minimal translocation (2% or less) to the roots after 168 hours cambridge.org. This pattern of distribution, coupled with metabolic differences, underpins the differential selectivity observed. For example, while differential translocation contributes to selectivity in some species, it did not fully explain the varying sensitivity of eastern black nightshade to primisulfuron cambridge.org.
Metabolic Transformation Pathways in Plant Species
The metabolic transformation of this compound within plant species is a key determinant of its differential selectivity and contributes significantly to herbicide resistance or tolerance bioone.orgcambridge.orgcambridge.org. Plant herbicide metabolism generally proceeds through three phases: Phase I (conversion/oxidation), Phase II (conjugation), and Phase III (compartmentation/degradation) nih.govresearchgate.netplos.orgresearchgate.netmdpi.com. Tolerant plant species typically metabolize the herbicide more rapidly and extensively than susceptible species, leading to detoxification cambridge.org.
Phase I Metabolic Reactions: Hydroxylation (e.g., Cytochrome P450 Monooxygenase Involvement)
Phase I metabolism involves the introduction or exposure of functional groups on the herbicide molecule, primarily through oxidation, reduction, or hydrolysis reactions nih.govresearchgate.netplos.org. For this compound, a major initial Phase I reaction is hydroxylation nih.gov. This process increases the polarity of the herbicide, which can lead to partial detoxification and prepares the molecule for subsequent conjugation reactions nih.govresearchgate.net.
Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes that play a pivotal role in Phase I herbicide metabolism in plants nih.govresearchgate.netmdpi.comacs.orgfrontiersin.orgnih.gov. These heme-thiolate monooxygenases catalyze a wide array of reactions, including alkyl-hydroxylation, N-demethylation, O-demethylation, and aryl-hydroxylation frontiersin.orgnih.gov. Specifically, P450-mediated hydroxylation on the phenyl ring has been identified as a metabolic pathway for this compound acs.org. Research has demonstrated the direct involvement of P450s in the aryl hydroxylation of primisulfuron in maize researchgate.netredalyc.org. The major initial metabolite of this compound in maize is hydroxy-primisulfuron-methyl nih.gov. Higher P450 activity, often due to increased expression levels of the encoding genes, can contribute to enhanced herbicide metabolism and resistance in plants frontiersin.org.
Phase II Metabolic Reactions: Conjugation (e.g., Glucose Conjugation)
Phase II metabolism involves the conjugation of the herbicide molecule, or its Phase I metabolites, with endogenous compounds such as sugars (e.g., glucose) or reduced glutathione (B108866) nih.govresearchgate.netplos.orgncl.ac.uk. The functional groups introduced during Phase I reactions serve as attachment points for these conjugating molecules nih.gov.
For this compound, hydroxylation in Phase I is typically followed by glucose conjugation nih.gov. The enzyme class primarily responsible for catalyzing glucose conjugation reactions is UDP-dependent glycosyltransferases (UGTs) nih.govresearchgate.netncl.ac.uk. The resulting conjugated metabolites, such as hydroxy-primisulfuron-glucoside, are generally less phytotoxic or entirely inactive, effectively detoxifying the herbicide nih.govresearchgate.net. These detoxified conjugates are then often transported into the vacuole for long-term storage or further metabolic processing, a process that constitutes Phase III of herbicide metabolism nih.govresearchgate.netplos.org.
Table 2: this compound Metabolism in Grass Species
| Species | Herbicide Degradation Time (50% to major metabolite) |
| Annual Bluegrass | > 168 hours |
| Kentucky Bluegrass | 93 hours |
Data derived from cambridge.org.
Identification and Characterization of Plant Metabolites
This compound undergoes metabolic transformations in plants, leading to the formation of various metabolites. In corn plants, this compound is metabolized into hydroxypyrimidine and hydroxybenzoic acid through the action of Cytochrome P450 enzymes. These enzymes facilitate the incorporation of hydroxyl groups into the herbicide, leading to the hydrolysis of its phenyl and pyrimidine (B1678525) moieties wikipedia.org.
Research involving annual bluegrass (Poa annua) and Kentucky bluegrass (Poa pratensis) has identified primisulfuron acid as a significant metabolite of this compound. In addition to the parent compound and primisulfuron acid, two other major metabolites were recovered in both grass species, characterized by specific retention factor (Rf) values of 0.1 and 0.3 in thin-layer chromatography (TLC) analysis bioone.org. The initial step in the formation of one class of these metabolites often involves a hydroxylation reaction, which is subsequently followed by glycosylation capes.gov.br.
Physiological Basis of Differential Plant Species Selectivity
The differential selectivity of this compound among various plant species is a complex physiological phenomenon. This selectivity is primarily attributed to variations in the rates of herbicide metabolism and, to a lesser extent, differences in translocation and compartmentalization mechanisms within the plant bioone.orgcambridge.org. Tolerant plant species generally exhibit a more rapid and extensive metabolism of the herbicide compared to susceptible species cambridge.org.
Role of Differential Rates of Herbicide Metabolism
Differential rates of herbicide metabolism are a cornerstone of this compound selectivity. Tolerant species possess more efficient enzymatic systems that rapidly detoxify the herbicide, rendering it non-phytotoxic. For instance, in corn plants, the metabolism of primisulfuron into hydroxypyrimidine and hydroxybenzoic acid is mediated by Cytochrome P450 enzymes wikipedia.org.
A clear example of metabolism-based resistance is observed in barnyard grass (Echinochloa crus-galli), a weed species resistant to primisulfuron. Studies have shown that barnyard grass rapidly metabolizes primisulfuron, exhibiting an in vivo half-life of 1 to 2 hours. This rapid metabolism, rather than an insensitive target enzyme (acetohydroxyacid synthase, AHAS), is the primary mechanism conferring resistance in this species. The two major classes of metabolites produced in barnyard grass were found to be non-inhibitory to AHAS capes.gov.br.
Further research comparing the susceptible annual bluegrass and the tolerant Kentucky bluegrass highlights the significance of metabolic rates. Kentucky bluegrass demonstrated a faster accumulation of a major polar metabolite (Rf 0.1) and a lower recovery of the parent herbicide compared to annual bluegrass after foliar uptake. The time required for 50% degradation of the absorbed herbicide to this major metabolite was significantly shorter in Kentucky bluegrass (93 hours) than in annual bluegrass (>168 hours) bioone.orgcambridge.org. Importantly, the isolated ALS enzymes from both annual bluegrass and Kentucky bluegrass exhibited similar susceptibility to this compound, underscoring that differential metabolism, rather than target-site resistance, is the key determinant of selectivity bioone.orgcambridge.org. Cytochrome P450 monooxygenases (CYPs) are recognized as pivotal detoxifying enzymes in maize, and their activity can be enhanced by safeners, thereby contributing to herbicide selectivity nih.gov.
Table 1: Differential this compound Metabolism in Selected Plant Species
| Plant Species | Herbicide/Metabolite | Metabolic Characteristic | Value |
| Barnyard grass | Primisulfuron | In vivo half-life | 1-2 hours capes.gov.br |
| Kentucky bluegrass | Parent herbicide recovered (foliar uptake) | < 2 times less than annual bluegrass bioone.org | N/A |
| Annual bluegrass | Parent herbicide recovered (foliar uptake) | > 2 times more than Kentucky bluegrass bioone.org | N/A |
| Kentucky bluegrass | Time to degrade 50% to major metabolite (Rf 0.1, foliar uptake) | 93 hours bioone.orgcambridge.org | N/A |
| Annual bluegrass | Time to degrade 50% to major metabolite (Rf 0.1, foliar uptake) | > 168 hours bioone.orgcambridge.org | N/A |
| Annual bluegrass | Primisulfuron acid in roots (root uptake) | ≈ 3 times more than Kentucky bluegrass at 24, 72, and 168 HAT bioone.orgcambridge.org | N/A |
| Annual bluegrass | Primisulfuron acid in shoots (root uptake) | ≈ 2 times more than Kentucky bluegrass at 24, 72, and 168 HAT bioone.orgcambridge.org | N/A |
Contribution of Sequestration and Compartmentalization Mechanisms
Beyond metabolic degradation, sequestration and compartmentalization mechanisms play a role in differential plant species selectivity. These processes represent the final phase (Phase III) of herbicide detoxification in plants, involving the isolation of herbicide metabolites within cellular compartments, such as the vacuole, or their incorporation into cell walls researchgate.netnih.gov. This physical separation of the herbicide or its metabolites from the site of action reduces phytotoxic effects. For instance, it has been suggested that Kentucky bluegrass may sequester more herbicide in its roots than annual bluegrass, which could contribute to its greater tolerance bioone.org. Sequestration, along with reduced absorption and translocation, is a recognized non-target site resistance (NTSR) mechanism nih.gov.
Influence of Environmental Conditions (e.g., Temperature) on Selectivity
Environmental conditions, particularly temperature, can significantly influence the selectivity of this compound in plants cymitquimica.com. Elevated temperatures can enhance the rate of herbicide metabolism, thereby increasing plant tolerance. For example, this compound exhibits reduced soil residual activity at higher temperatures, which is attributed to enhanced microbial activity in the soil bioone.org.
While specific data for this compound's temperature-dependent selectivity is less detailed in the provided snippets, studies on other sulfonylurea herbicides, such as rimsulfuron (B132091), offer analogous insights. In maize, maximum crop tolerance to rimsulfuron was observed at temperatures between 25-30°C, with reduced metabolism occurring at lower temperatures (e.g., 10°C) researchgate.net. This suggests that cold stress can impair the metabolic detoxification of ALS-inhibiting herbicides, potentially reducing selectivity and increasing herbicide injury in crops researchgate.net.
Mechanisms of Herbicide Resistance to Primisulfuron Methyl
Target-Site Resistance (TSR) Mechanisms
Target-site resistance typically involves genetic modifications in the gene encoding the ALS enzyme, leading to a reduced affinity of the herbicide for its binding site nih.gov.
The most frequent mechanism of TSR to ALS inhibitors is the occurrence of single nucleotide alterations in the ALS gene, resulting in amino acid substitutions within the enzyme's active site researchgate.net. To date, multiple amino acid substitutions at eight specific codon positions—Ala122, Pro197, Ala205, Asp376, Arg377, Trp574, Ser653, and Gly654—across five conserved domains of the ALS enzyme have been identified as conferring resistance to ALS-inhibiting herbicides in various weed species researchgate.netmdpi.comfrontiersin.org.
The Pro197 position is the most commonly mutated site, with numerous substitutions reported. Mutations at Pro197 often confer broad cross-resistance to sulfonylurea (SU) and sulfonylaminocarbonyltriazolinone (SCT) herbicides, and sometimes to imidazolinone (IMI) herbicides researchgate.netmdpi.comfrontiersin.org. For instance, a Pro197-Ser mutation in Bromus tectorum has been linked to high levels of resistance to primisulfuron-methyl cambridge.org. Conversely, substitutions at Ala122 or Ser653 are typically associated with resistance to IMIs but not SUs researchgate.net. The Trp574 mutation is known to confer resistance to both SUs and IMIs nih.gov.
Specific examples of amino acid substitutions conferring resistance to ALS inhibitors, including those relevant to this compound, are summarized in the table below:
| Amino Acid Position | Substitution Examples | Herbicide Classes Affected | Weed Species Examples | Reference |
| Ala122 | Ala122-Thr | IMI (high), SU (low) | Solanum ptycanthum, Xanthium strumarium | cambridge.orgcambridge.orgbioone.orgvt.edu |
| Pro197 | Pro197-Ser, Pro197-Thr, Pro197-His, Pro197-Leu | SU, SCT, IMI (variable) | Bromus tectorum, Echinochloa spp., Lactuca serriola, Papaver rhoeas | researchgate.netmdpi.comfrontiersin.orgcambridge.orguoguelph.caweedscience.org |
| Ala205 | Ala205-Val, Ala205-Phe | SU, TP, IMI | Amaranthus retroflexus | mdpi.comasacim.org.ar |
| Asp376 | Asp376-Glu | SU, IMI | Amaranthus palmeri | weedscience.org |
| Trp574 | Trp574-Leu | SU, IMI | Amaranthus retroflexus, Amaranthus palmeri | nih.govfrontiersin.orgweedscience.orgasacim.org.ar |
| Ser653 | Ser653-Asn | IMI (not SU) | Echinochloa spp., Amaranthus hybridus | researchgate.netmdpi.comvt.edu |
Biochemical characterization of resistant ALS enzymes often involves in vitro assays to measure the enzyme's sensitivity to herbicide inhibition, typically expressed as an IC50 (concentration causing 50% inhibition) or I50 value. A higher IC50/I50 value indicates reduced enzyme sensitivity.
Studies have shown that ALS enzymes from resistant weed biotypes exhibit significantly reduced sensitivity to ALS-inhibiting herbicides compared to susceptible biotypes cambridge.orgbioone.orgvt.edu. For instance, in Solanum ptycanthum biotypes resistant to imidazolinone herbicides, the ALS enzyme was found to be 789- to 881-fold less sensitive to imazamox (B1671737) and imazethapyr, respectively, than the susceptible biotype's enzyme cambridge.orgbioone.org. However, in these specific biotypes, the ALS enzyme's sensitivity to this compound was not statistically different from the susceptible biotype, indicating a lack of cross-resistance to this compound at the enzyme level cambridge.orgbioone.org. This highlights that the pattern of cross-resistance can vary significantly depending on the specific amino acid substitution.
In Polypogon fugax, a resistant biotype showed inherently higher and less sensitive ALS enzymatic activity to metsulfuron-methyl (B1676535), suggesting that altered enzyme activity contributes to resistance mdpi.com. Similarly, reduced sensitivity of the ALS enzyme was confirmed in resistant populations of Chenopodium album to tribenuron-methyl (B105370) uoguelph.ca.
Genetic Basis of ALS Alterations (e.g., Amino Acid Substitutions in the ALS Gene)
Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site or mitigate its inhibitory effects, without directly altering the target enzyme itself researchgate.netnih.govscielo.br. NTSR is often polygenic, meaning it is controlled by multiple genes, and can confer resistance to herbicides with different modes of action researchgate.netmdpi.com.
Enhanced metabolic detoxification is a predominant NTSR mechanism. Plants possess diverse enzyme systems that can degrade herbicides into less toxic compounds researchgate.netoup.comscielo.br. Key enzyme families involved include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), UDP-glycosyltransferases (UGTs), and ATP-binding cassette (ABC) transporters nih.govscielo.brmdpi.comacs.org. P450s are particularly crucial, often catalyzing the initial phase I detoxification steps, such as hydroxylation, which can be followed by phase II conjugation reactions (e.g., with glutathione or sugars) oup.commdpi.com.
This compound can be detoxified by plants through metabolism wikipedia.org. Maize, for example, exhibits tolerance to primisulfuron (B45244) through its rapid metabolic degradation, with a half-life of less than 4 hours redalyc.org. The involvement of P450s in metabolic resistance is often indicated by the use of P450 inhibitors, such as malathion (B1675926), which can reverse or reduce the level of resistance in resistant biotypes mdpi.comacs.orgnih.govresearchgate.netfrontiersin.org.
Research findings illustrate the role of enhanced metabolism:
Bromus japonicus : A mesosulfuron-methyl-resistant population of Bromus japonicus showed elevated metabolism of the herbicide. Treatment with the P450 inhibitor malathion significantly reduced its resistance, confirming the involvement of P450s in the detoxification process nih.gov.
Beckmannia syzigachne : Resistance to mesosulfuron-methyl (B1676312) in Beckmannia syzigachne has been attributed to P450-based metabolism. Specific P450 genes, namely CYP99A44 and CYP704A177, were identified as contributing to this resistance mdpi.com.
Alopecurus aequalis : In Alopecurus aequalis, metabolism-based NTSR to mesosulfuron-methyl was linked to enhanced activities of both P450s and GSTs acs.org.
Changes in herbicide absorption and translocation efficiency can also contribute to NTSR by limiting the amount of active herbicide reaching the target site researchgate.netnih.govscielo.br. While reduced absorption is considered a less common NTSR mechanism, it has been reported in some problematic weed species nih.gov. Altered foliar absorption has been observed in species such as Amaranthus tuberculatus, Lolium multiflorum, and Sorghum halepense scielo.br.
Differences in translocation efficiency have been noted for this compound. For example, annual bluegrass (Poa annua) was found to translocate twice as much root-absorbed 14C-primisulfuron to its shoots compared to Kentucky bluegrass, indicating species-specific variations in herbicide movement within the plant bioone.org. After foliar uptake, radioactivity from 14C-primisulfuron-methyl generally increased in shoots over time, but a significant portion of the absorbed herbicide remained in the treated leaf bioone.org. This suggests that limitations in translocation out of the treated leaf or into critical metabolic sinks could contribute to reduced efficacy.
Gene amplification, an increase in the copy number of a specific gene, is another mechanism of TSR, though it is less common than point mutations researchgate.netnih.gov. For ALS-inhibiting herbicides, amplification of the ALS gene itself can lead to resistance by producing an increased amount of the target enzyme, thereby requiring a higher herbicide concentration to achieve sufficient inhibition wikipedia.orgnih.govfrontiersin.org. While gene amplification is well-documented for resistance to other herbicides like glyphosate (B1671968) (e.g., amplification of the EPSPS gene in Amaranthus palmeri) weedscience.orgmdpi.com, it has also been identified as a mechanism for ALS inhibitor resistance. For instance, overexpression of the ALS gene has been reported to induce resistance to ALS-inhibiting herbicides in weeds like Digitaria sanguinalis frontiersin.org.
Altered Herbicide Absorption and Translocation Efficiency
Characterization and Molecular Diagnostics of this compound Resistant Biotypes
Characterization and molecular diagnostics are essential for identifying resistant weed biotypes, understanding the underlying resistance mechanisms, and guiding effective management strategies.
Characterization of Resistant Biotypes
Characterization of this compound resistant biotypes typically involves whole-plant dose-response studies and in vitro enzyme assays.
Whole-Plant Dose-Response Studies : These greenhouse studies compare the growth response of suspected resistant biotypes to susceptible ones across a range of herbicide concentrations. Resistance levels are quantified by calculating the dose required to inhibit growth by 50% (GR₅₀) or 90% (GR₉₀) compared to a susceptible control bioone.orgnih.govnih.gov. For example, three shattercane biotypes showed a 4- to 12-fold level of primisulfuron resistance compared to a susceptible biotype in whole-plant dose-response studies nih.gov. In another study, while Illinois and Indiana biotypes of eastern black nightshade (Solanum ptycanthum) were highly resistant to imidazolinone herbicides, their this compound GR₅₀ values were significantly lower than field use rates, indicating they were not cross-resistant to this compound at field rates, despite one biotype showing a statistically larger GR₅₀ value than the susceptible one bioone.org.
Table 1: this compound GR₅₀ Values for Eastern Black Nightshade Biotypes bioone.org
| Biotype | GR₅₀ (g ai ha⁻¹) |
| Illinois Resistant | 1.74 |
| Indiana Resistant | 1.34 |
| Susceptible | 1.18 |
Note: Field use rate for this compound is approximately 40 g ai ha⁻¹ bioone.org.
In Vitro Enzyme Assays : These assays measure the activity of the ALS enzyme extracted from resistant and susceptible plants in the presence of varying herbicide concentrations. They can determine the sensitivity of the enzyme itself to the herbicide, providing direct evidence for target-site resistance bioone.orgcambridge.orgnih.gov. For instance, the ALS enzyme from an imidazolinone-resistant Illinois biotype of eastern black nightshade was significantly less sensitive to imazamox and imazethapyr, but this did not translate to high resistance to this compound at the whole-plant level bioone.orgcambridge.org.
Molecular Diagnostics
Molecular diagnostics play a critical role in rapidly identifying the genetic basis of herbicide resistance. For TSR, these methods focus on detecting specific mutations in the ALS gene.
DNA Sequencing : Sanger sequencing of the ALS gene is a common method to identify single nucleotide mutations that confer resistance bioone.orgnih.govcambridge.orgcdnsciencepub.com. This technique allows for the precise identification of amino acid substitutions, such as the Trp574 to Leu mutation in shattercane or Pro197 mutations in other ALS-resistant weeds nih.govcambridge.org.
PCR-based Diagnostics : Techniques like KASP (Kompetitive Allele-Specific PCR) or TaqMan assays are high-throughput methods used for rapid detection of known target-site mutations cdnsciencepub.com. These assays are particularly useful for screening large numbers of samples for specific resistance alleles.
Gene Copy Number Variation (CNV) Analysis : For resistance mechanisms involving gene amplification, quantitative PCR (qPCR) can be used to determine the number of copies of the target gene cdnsciencepub.com.
Diagnosing NTSR mechanisms is generally more complex than TSR, often requiring detailed biochemical work, such as high-pressure liquid chromatography (HPLC) to measure herbicide metabolism rates, or gene expression analysis (e.g., qPCR) to quantify the expression levels of genes involved in detoxification pathways (like CYPs and GSTs) or transport proteins cdnsciencepub.com.
The integration of phenotypic characterization with molecular diagnostics provides a comprehensive understanding of this compound resistance in weed populations, enabling more informed and effective resistance management strategies.
Environmental Dynamics and Transformations of Primisulfuron Methyl
Degradation Pathways in Soil and Aquatic Environments
The degradation of primisulfuron-methyl is influenced by a combination of chemical and biological processes, with pH playing a crucial role.
Chemical Hydrolysis: Kinetics, pH Dependence, and Product Formation
This compound exhibits varying stability depending on the pH of the aqueous environment. It is generally stable in neutral to weakly basic solutions (pH 7 and 9), where hydrolysis is not observed. chemspider.com However, in acidic conditions (pH < 6), this compound undergoes significant hydrolysis. fishersci.comuni.lu This hydrolysis follows first-order kinetics, with degradation rates accelerating at higher temperatures. uni.lu
Research findings indicate a clear pH dependence on its half-life:
At pH 5, the half-life can be greater than 30 days. chemspider.com
At pH 4, half-lives range from 0.47 to 16.1 days, influenced by temperature (e.g., 5-35 °C). epa.gov
At 25 °C, half-lives range from 49 to 399 days in the pH range of 5 to 7.5. uni.lu
At pH 7 and 9, no hydrolysis is observed. chemspider.com
| pH Range | Temperature (°C) | Half-life (days) | Reference |
|---|---|---|---|
| 5 | Not specified | >30 | chemspider.com |
| 4 | 5-35 | 0.47 - 16.1 | epa.gov |
| 5 - 7.5 | 25 | 49 - 399 | uni.lu |
| 7 & 9 | Not specified | No hydrolysis | chemspider.com |
The chemical hydrolysis of this compound yields several degradation products. Identified hydrolysis products include 2-(aminosulfonyl)benzoic acid, 2-amino-4,6-(difluoromethoxy)pyrimidine, methyl 2-(aminosulfonyl)benzoate, and 2-N-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid. fishersci.comuni.lu Carbon dioxide is also reported as a product of this reaction. fishersci.com
Photodegradation under Ultraviolet Irradiation: Reaction Kinetics and Photoproduct Identification
The photodegradation of this compound under ultraviolet (UV) irradiation has been investigated. In hydrolytically stable solutions (e.g., at pH 7.0), this compound can be rapidly decomposed by UV light. uni.lu However, some reports suggest that this compound does not photodegrade significantly in either water or on soil under general environmental conditions. chemspider.com This discrepancy may relate to the intensity and type of UV exposure, with laboratory UV irradiation potentially being more intense than typical environmental sunlight.
Key photolysis products identified include methylbenzoate and 4,6-(difluoromethoxy)pyrimidin-2-ylurea. uni.lu Studies using 14C-labeled primisulfuron (B45244) revealed that 32% of the initial radioactivity from 14C-phenyl-labeled primisulfuron was recovered as 14CO2 after 24 hours of photolysis, indicating mineralization of the phenyl moiety. In contrast, no 14CO2 was detected when the herbicide was labeled at the 14C-pyrimidine position, suggesting that the pyrimidine (B1678525) ring is not directly mineralized under these conditions. uni.lu
Microbial Biotransformation: Aerobic and Anaerobic Processes and Key Degradates
Microbial activity plays a significant role in the degradation of this compound in soil, often interacting with chemical hydrolysis processes. nih.gov While no direct disappearance of the herbicide was observed at neutral pH in enrichment or axenic microbial cultures, a drop in pH below 6 due to microbial growth led to enhanced hydrolysis. uni.lu This indicates that microbial activity can indirectly facilitate chemical degradation by altering local environmental conditions.
Under controlled laboratory conditions, aerobic soil metabolism of phenyl ring-labeled [14C] this compound showed a half-life of 63 days. For pyrimidine ring-labeled [14C] this compound, initial half-lives of 12 and 30 days were observed. chemspider.com Microbial degradation is reported to be the predominant degradation pathway at pH values greater than 6, whereas chemical degradation is more significant at pH values below 6. nih.gov
Certain fungal species have demonstrated the ability to mineralize primisulfuron hydrolysis products. For instance, Phanerochaete chrysosporium mineralized approximately 27% of 14C-phenyl-labeled and 24% of 14C-pyrimidine-labeled hydrolysis products after 24 days of incubation. Similarly, Trametes versicolor mineralized 13% and 11% of 14C-phenyl- and 14C-pyrimidine-labeled hydrolysis products, respectively. uni.lu The slower degradation rates observed in sterilized soils further underscore the involvement of microbial processes in this compound breakdown. wikipedia.org
Environmental Transport and Distribution
The mobility and distribution of this compound in the environment are governed by its interaction with soil components and water movement.
Soil Adsorption and Desorption Characteristics across Various Soil Types
Adsorption of this compound to soil particles is a rapid process, typically completing within 2 hours across various soil types. epa.gov The extent of adsorption is often quantified by adsorption distribution coefficients (Kd). For primisulfuron, Kd values have been reported to range from 0.1 to 1.18. epa.gov
Soil properties significantly influence the adsorption characteristics of this compound. Adsorption is slightly correlated with soil clay content and, more notably, with organic matter content. epa.gov As a weak acid, this compound's adsorption generally decreases with increasing soil pH. This is because at higher pH values, the herbicide tends to dissociate into its ionic form, which has a lower affinity for soil adsorption sites compared to its neutral form.
| Parameter | Value Range | Correlation with Soil Properties | Reference |
|---|---|---|---|
| Adsorption Completion Time | Within 2 hours | N/A | epa.gov |
| Adsorption Distribution Coefficient (Kd) | 0.1 - 1.18 | Slightly correlated with clay content; correlated with organic matter content. Inversely related to soil pH. | epa.gov |
Leaching Potential and Mobility in Soil Columns and Field Lysimeters
This compound and its degradates exhibit considerable mobility in both laboratory and field leaching studies. chemspider.com However, it is important to note that while laboratory studies indicate high mobility, unlabeled this compound was not detected (detection limit >0.01 ppm) below a depth of 9 inches in field studies, suggesting that detection limits can be a limiting factor in assessing its full extent of movement in the field. chemspider.com
The mobility of this compound is significantly influenced by water input. Studies using field lysimeters have reported retardation factor (Rf) values for this compound ranging from 0.41 in one year (1992) to 0.12 in another (1993), indicating moderate mobility that can vary with environmental conditions, particularly water volume.
Mobility is inversely correlated with the mean percentage of organic matter content in soil profiles and directly correlated with soil pH. For instance, this compound was found to be most mobile through Blanton soil, followed by Norfolk and Rains soils, highlighting the impact of specific soil characteristics on its transport.
| Study Type | Mobility Indication | Influencing Factors | Reference |
|---|---|---|---|
| Laboratory & Field Leaching Studies | Very mobile (parent compound and degradates) | Water input | chemspider.com |
| Field Lysimeters (Retardation Factor, Rf) | 0.41 (1992), 0.12 (1993) | Water input, soil organic matter content (inverse), soil pH (direct) | |
| Field Studies (Detection) | Not detected >0.01 ppm below 9 inches (detection limits are a factor) | N/A | chemspider.com |
In soil, this compound demonstrates a field half-life ranging from 4 to 60 days, with a widely cited representative value of approximately 30 days. The degradation process in soil is significantly influenced by environmental conditions. Aerobic conditions are known to enhance the breakdown of this compound, while acidic conditions can accelerate its degradation.
Laboratory studies provide more specific insights into soil metabolism under controlled conditions. Under aerobic laboratory conditions, the half-life for phenyl ring-labeled this compound was reported as 63 days, while pyrimidine ring-labeled this compound had a half-life of 30 days. In anaerobic soil conditions, the persistence increased, with half-lives of 89 days for phenyl ring-labeled and 41 days for pyrimidine ring-labeled this compound.
Despite its water solubility and poor sorption to most soils, which might suggest high mobility, field tests have generally not detected this compound below a depth of 9 inches.
The following table summarizes the reported half-lives of this compound in soil:
| Environmental Condition/Study Type | Half-life (days) | Reference |
| Field (General) | 4-60 | |
| Field (Representative) | 30 | |
| Laboratory Aerobic (Phenyl ring-labeled) | 63 | |
| Laboratory Aerobic (Pyrimidine ring-labeled) | 30 | |
| Laboratory Anaerobic (Phenyl ring-labeled) | 89 | |
| Laboratory Anaerobic (Pyrimidine ring-labeled) | 41 | |
| Field Dissipation (General) | 3-12 | |
| Field Dissipation (Phenyl/Pyrimidine ring-labeled initial) | 12 (phenyl), 30 (pyrimidine) | |
| Field (Soil chemical properties/temperature dependent) | 14-28 (2-4 weeks) | |
| Soil-water content/temperature dependent | 13-29 |
Persistence and Dissipation in Water
This compound demonstrates resistance to hydrolysis in alkaline and neutral aqueous solutions. However, its persistence can increase under anaerobic conditions. A half-life of 22 days has been reported at a pH of 5. Studies on the degradation in aqueous solutions show that this compound has a relatively slow degradation rate, with half-lives ranging from 49 to 399 days in the pH range of 5 to 7.5 at 25°C. This slow degradation at neutral and sub-alkaline pHs, coupled with low temperatures, suggests that this compound may persist if it reaches groundwater. Photodegradation of this compound in water is considered negligible.
Photodegradation and Volatilization
Losses of this compound due to volatilization and photodegradation are considered negligible. It does not photodegrade in either water or on soil.
Advanced Analytical Methodologies for Primisulfuron Methyl and Its Degradates
Chromatographic Separation and Detection Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the separation, identification, and quantification of primisulfuron-methyl and its transformation products.
HPLC with ultraviolet (UV) or diode array detection (DAD) is a common technique for the determination of this compound and other sulfonylurea herbicides publications.gc.caresearchgate.net. While HPLC-UV/DAD offers simplicity, for very low concentrations in water, it often requires pre-concentration due to sensitivity limitations researchgate.net.
Research has demonstrated the application of HPLC-DAD for the determination of this compound in environmental water samples, often in conjunction with microextraction techniques to enhance sensitivity mdpi.comresearchgate.netsci-hub.se. For instance, a three-phase hollow-fiber liquid-phase microextraction (HF-LPME) combined with capillary HPLC-DAD was proposed for the determination of this compound and other sulfonylurea herbicides in environmental water samples researchgate.net. This method achieved detection limits between 0.1–1.7 µg/L and quantitation limits between 0.3–5.7 µg/L, with enrichment factors ranging from 71 to 548 researchgate.net. Another study utilized salting-out assisted liquid-liquid extraction (SALLE) coupled with capillary HPLC-DAD for the determination of this compound residues in environmental water and banana juice samples, achieving recoveries between 72% and 115% sci-hub.se.
In soil analysis, HPLC/UV has also been used, identifying this compound by retention time and quantifying it by peak height epa.gov. However, some studies have noted severe background interferences with HPLC/UV methods in certain soil types, suggesting that LC-MS/MS offers superior performance in such cases epa.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a highly sensitive and specific technique for the analysis of this compound and its degradates, offering orders of magnitude greater sensitivity compared to HPLC-UV publications.gc.casigmaaldrich.com. This method is particularly valuable for trace analysis in complex environmental and biological matrices.
A prominent analytical method (Syngenta Analytical Method GRM070.01A) is designed for the quantitative determination of this compound (CGA136872) and its transformation products, including CGA191429, CGA120844, CGA177288, CGA171683, and CGA27913, in groundwater using LC-MS/MS epa.govepa.gov. This method has a stated Limit of Quantitation (LOQ) of 0.05 µg/L (ppb) for all analytes in ground water epa.govepa.gov. Samples are typically acidified with acetic acid and directly injected into the LC-MS/MS system epa.govepa.gov.
For soil samples, an Agilent 1290 UPLC system coupled with an Agilent 6490 Triple Quad MS with Electrospray Ionization (ESI) interface has been used for this compound analysis epa.gov. This compound is identified using a specific ion transition (m/z 469.1→253.9) in positive ion mode with multiple reaction monitoring (MRM) epa.gov.
LC-MS/MS is also utilized after various microextraction techniques for the determination of organic micropollutants, including this compound, in environmental water samples mdpi.com. The technique allows for the simultaneous detection of multiple pesticides with high sensitivity researchgate.net.
High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (e.g., UV, DAD)
Immunoanalytical Approaches for Detection
Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, cost-effective, and high-throughput alternative or supplement to instrumental methods for the screening and quantification of this compound.
The development of direct competitive ELISAs for sulfonylurea herbicides, including this compound, has been reported acs.orgnih.gov. These assays typically involve generating polyclonal antibodies in animals (e.g., rabbits) using specific immunizing haptens acs.orgnih.gov. A heterologous enzyme tracer is often prepared to enhance assay performance acs.orgnih.gov.
An optimized direct competitive ELISA has been applied to spiked tap and surface water samples. This ELISA demonstrated the ability to detect 16 sulfonylurea herbicides, including this compound, at concentrations of 0.1 µg/L or lower acs.orgnih.gov. Correlation analysis between ELISA and HPLC-UV methods for this compound in spiked water samples showed good agreement (r² = 0.982; n = 21), indicating the reliability of ELISA for this application acs.orgnih.gov. A significant advantage of ELISA is that it often requires minimal sample pretreatment, such as simple filtration, before analysis acs.orgnih.gov. While some cross-reactivity with related sulfonylurea compounds may occur, the specificity is generally sufficient for screening purposes tandfonline.comtandfonline.com.
Advanced Sample Preparation and Extraction Strategies for Environmental and Biological Matrices (e.g., microextraction techniques)
Sample preparation is a critical step in analytical workflows, especially for complex environmental and biological matrices, as it aims to isolate target analytes, eliminate interferences, and pre-concentrate compounds present at trace levels mdpi.comsigmaaldrich.com. Traditional techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used, but recent efforts focus on developing miniaturized, more efficient, and environmentally friendly microextraction techniques mdpi.com.
For this compound, various advanced extraction strategies have been employed:
Solid-Phase Extraction (SPE): SPE is a common technique for pre-concentrating this compound from water samples before HPLC/ESI-MS or LC-MS/MS analysis sigmaaldrich.com. It is also used for extracting this compound from soil samples, often followed by reconstitution for HPLC/UV analysis epa.govepa.gov.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves dispersing a small volume of extraction solvent into an aqueous sample, forming tiny droplets for efficient analyte transfer mdpi.comresearchgate.netunam.edu.na. Vortex-assisted ionic liquid dispersive liquid–liquid microextraction (VA-IL-DLLME) has been applied for this compound in wine samples, followed by capillary HPLC sigmaaldrich.com.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): A three-phase hollow-fiber liquid-phase microextraction method has been coupled with capillary LC-DAD for the determination of this compound in environmental water samples mdpi.comresearchgate.net. This technique offers high enrichment factors researchgate.net.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): SALLE, combined with capillary HPLC-DAD, has been proposed for the extraction of this compound from environmental water and banana juice samples sci-hub.se. This method is noted for its simplicity, speed, and environmental friendliness sci-hub.se.
Ultrasound-Assisted Surfactant-Enhanced Emulsification Microextraction (UASEME): UASEME, often combined with a modified QuEChERS method for initial sample preparation, has been developed for the preconcentration of this compound in fruit samples prior to HPLC-DAD analysis .
These microextraction techniques minimize solvent consumption and waste, while achieving high enrichment factors, making them suitable for analyzing trace levels of this compound in complex matrices mdpi.com.
Method Validation and Performance Metrics in Research Settings
Method validation is a crucial process in analytical chemistry to confirm that a method's performance capabilities are consistent with its intended application eflm.eu. It involves establishing various performance characteristics and limitations of the measurement method. For this compound analysis, key performance metrics are routinely evaluated in research settings.
Common validation parameters include:
Selectivity/Specificity: Ensuring the method can accurately measure the target analyte in the presence of other components in the matrix nih.gov.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected researchgate.netresearchgate.netepa.govepa.govnih.govresearcher.lifeaustinpublishinggroup.comresearchgate.net. For this compound and its degradates in groundwater, LODs of 0.01 µg/L have been reported epa.gov. In fruit samples, LODs for sulfonylurea herbicides including this compound ranged from 0.005 to 0.8 ng/mL .
Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision publications.gc.caresearchgate.netresearchgate.netepa.govepa.govnih.govaustinpublishinggroup.com. For this compound and its degradates in groundwater, the LOQ is typically 0.05 µg/L (ppb) epa.govepa.govepa.gov. In corn grain and milk samples, an LOQ of 0.01 ppm was reported for HPLC-UV methods, while for animal tissues, eggs, and forage/silage, it was 0.05 ppm publications.gc.ca.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample nih.govresearcher.liferesearchgate.net. Calibration curves for this compound and other sulfonylurea herbicides often show good linearity with correlation coefficients (R²) typically greater than 0.99 nih.govresearchgate.net.
Accuracy (Recovery): The closeness of agreement between the test result and the accepted reference value, often expressed as percentage recovery researchgate.netsci-hub.seepa.govresearchgate.netnih.govresearcher.lifeaustinpublishinggroup.comresearchgate.netresearchgate.net. Recoveries for this compound and its degradates in water and soil matrices generally fall within acceptable ranges (e.g., 70-120%) researchgate.netsci-hub.seepa.govresearchgate.netnih.govaustinpublishinggroup.com. For instance, mean recoveries for this compound and its transformation products in groundwater were within 70-120% epa.gov. In environmental water samples, recoveries for this compound ranged from 69.4% to 119.2% researchgate.net.
Precision (Repeatability and Intermediate Precision): The closeness of agreement between independent test results obtained under stipulated conditions researchgate.netresearchgate.netnih.govresearcher.lifeaustinpublishinggroup.comresearchgate.net. Relative standard deviations (RSDs) are commonly used to express precision. Intra- and inter-day RSDs for this compound analysis are typically below 10-20%, indicating good precision researchgate.netnih.govaustinpublishinggroup.comresearchgate.net. For example, intra- and inter-day RSDs for this compound in environmental water samples were less than 6.3% and 8.4%, respectively researchgate.net.
Table 1: Summary of Performance Metrics for this compound Analytical Methods
| Analytical Technique | Matrix | LOD (µg/L or ng/mL) | LOQ (µg/L or ng/mL) | Recovery (%) | RSD (%) (Intra/Inter-day) | Reference |
| HPLC-DAD (HF-LPME) | Environmental Water | 0.1-1.7 µg/L | 0.3-5.7 µg/L | 69.4-119.2 | <6.3 / <8.4 | researchgate.net |
| HPLC-DAD (SALLE) | Environmental Water | - | - | 72-115 | <10 | sci-hub.se |
| LC-MS/MS | Groundwater | 0.01 µg/L | 0.05 µg/L | 70-120 | ≤20 | epa.gov |
| ELISA | Water | 0.1 µg/L | - | - | - | acs.orgnih.gov |
| HPLC-DAD (UASEME) | Fruit Samples | 0.005-0.8 ng/mL | - | 79-105 | - |
Note: LOD and LOQ values may vary depending on the specific matrix and method modifications.
These validation efforts ensure that the developed methods are reliable and fit for purpose in various research and monitoring applications, providing confidence in the quantitative data obtained for this compound and its degradates.
Interactions of Primisulfuron Methyl with Other Agrochemicals in Agroecosystems
Herbicide Combination Effects: Synergism, Antagonism, and Additivity
Herbicide interactions in mixtures are categorized into three main types: synergism, antagonism, and additivity. Additivity occurs when the combined effect of two or more herbicides is approximately equal to the sum of their individual effects. Synergism describes a situation where the combined effect is greater than the sum of their individual effects, leading to enhanced efficacy. Conversely, antagonism occurs when the combined effect is less than expected, often resulting in reduced weed control or increased crop injury. These interactions can take place within the spray tank, on the leaf surface of the plant, or inside the plant itself, involving physicochemical or physiological mechanisms. awsjournal.orgresearchgate.net
Interactions with Other Acetolactate Synthase Inhibitors
Primisulfuron-methyl is a sulfonylurea herbicide, a class known for its ALS-inhibiting mode of action. wikipedia.orgherts.ac.uk When combining herbicides that share the same mode of action, such as other ALS inhibitors, specific interactions can occur. For instance, it is generally advised against tank-mixing or sequentially applying this compound (marketed as Beacon) with other ALS-inhibiting herbicides like nicosulfuron (B1678754) (marketed as Accent SC). Such combinations may lead to antagonism or unacceptable levels of crop injury. epa.gov This caution highlights the potential for negative interactions even among herbicides with the same primary target site, possibly due to competitive binding or altered metabolic pathways within the plant.
Interactions with Herbicides Possessing Different Modes of Action
The efficacy of this compound can be significantly affected when combined with herbicides possessing different modes of action. Studies have shown that the efficacy of this compound on weeds such as shattercane and giant foxtail was reduced when tank-mixed with atrazine (B1667683) (a Photosystem II inhibitor), dicamba (B1670444) (a synthetic auxin), and bentazon (a Photosystem II inhibitor). cambridge.org
Specifically, the antagonism observed with atrazine was not attributed to decreases in foliar absorption or spray retention of this compound. cambridge.org However, the reduced efficacy of this compound when combined with dicamba and bentazon appeared to be linked to a decrease in this compound's foliar absorption and/or spray retention. cambridge.org
Interestingly, the addition of certain adjuvants, such as methylated seed oil (MSO), the organosilicone adjuvant DC-X2-5394, and ammonium (B1175870) sulfate, demonstrated the ability to completely or partially reverse the antagonism caused by dicamba and bentazon. This reversal was achieved by enhancing the foliar absorption and/or spray retention of this compound. cambridge.org
Table 1: Interactions of this compound with Other Herbicides and Adjuvants
| Herbicide/Adjuvant Combination | Target Weed Species | Observed Interaction | Proposed Mechanism / Effect of Adjuvant |
| This compound + Atrazine | Shattercane, Giant Foxtail | Antagonism (reduced efficacy) | Not explained by decreased absorption/retention. cambridge.org |
| This compound + Dicamba | Shattercane, Giant Foxtail | Antagonism (reduced efficacy) | Appears due to reduced this compound absorption/retention. cambridge.org |
| This compound + Bentazon | Shattercane, Giant Foxtail | Antagonism (reduced efficacy) | Appears due to reduced this compound absorption/retention. cambridge.org |
| This compound + MSO, DC-X2-5394, Ammonium Sulfate (with Dicamba/Bentazon) | Shattercane, Giant Foxtail | Reversal/Partial Reversal of Antagonism | Increased foliar absorption and/or spray retention of this compound. cambridge.org |
| This compound + Nicosulfuron (other ALS inhibitors) | Corn | Antagonism / Crop Injury | Recommended to avoid tank-mixing or sequential application. epa.gov |
Interactions with Non-Herbicide Pesticides (e.g., Insecticides)
Interactions between this compound and non-herbicide pesticides, particularly insecticides, can have significant implications for crop physiological response and herbicide efficacy.
Influence on Crop Physiological Response and Herbicide Efficacy
Field experiments conducted in corn have investigated the interactions between post-emergence applications of this compound and selected soil-applied carbamate (B1207046) and organophosphate insecticides. cambridge.orgcapes.gov.br The outcomes varied significantly depending on the specific insecticide used.
Combinations of this compound with certain organophosphate insecticides, including disulfoton, fonofos, isozophos, and terbufos, consistently resulted in adverse effects on corn. These effects included foliar and root injury, reductions in plant height, and notable yield losses. cambridge.orgcapes.gov.brclemson.edu This suggests a synergistic phytotoxic effect on the crop when these specific organophosphates are used in conjunction with this compound.
In contrast, no observable foliar or root injury, plant height reductions, or yield losses were reported when this compound was combined with other insecticides such as carbaryl (B1668338) (a carbamate), carbofuran (B1668357) (a carbamate), chlorpyrifos (B1668852) (an organophosphate), or diazinon (B1670403) (an organophosphate). cambridge.orgcapes.gov.br
One proposed mechanism for crop injury in such interactions is the insecticide's interference with the crop's ability to metabolize the herbicide. For example, applications of malathion (B1675926), an organophosphate insecticide, have been shown to decrease the activity of the P450 enzyme in corn. This enzyme is responsible for the breakdown of this compound, and its reduced activity can lead to a slower metabolism of the herbicide, consequently increasing the risk of phytotoxicity in the crop. clemson.edu
Table 2: Interactions of this compound with Selected Soil-Applied Insecticides in Corn
| Insecticide | Chemical Class | Observed Interaction with this compound | Crop Response |
| Disulfoton | Organophosphate | Antagonistic (Injury) | Foliar & root injury, plant height reductions, yield losses. cambridge.orgcapes.gov.br |
| Fonofos | Organophosphate | Antagonistic (Injury) | Foliar & root injury, plant height reductions, yield losses. cambridge.orgcapes.gov.br |
| Isozophos | Organophosphate | Antagonistic (Injury) | Foliar & root injury, plant height reductions, yield losses. cambridge.orgcapes.gov.br |
| Terbufos | Organophosphate | Antagonistic (Injury) | Foliar & root injury, plant height reductions, yield losses. cambridge.orgcapes.gov.brclemson.edu |
| Carbaryl | Carbamate | No significant interaction | No foliar or root injury, no plant height reductions, no yield losses. cambridge.orgcapes.gov.br |
| Carbofuran | Carbamate | No significant interaction | No foliar or root injury, no plant height reductions, no yield losses. cambridge.orgcapes.gov.br |
| Chlorpyrifos | Organophosphate | No significant interaction | No foliar or root injury, no plant height reductions, no yield losses. cambridge.orgcapes.gov.br |
| Diazinon | Organophosphate | No significant interaction | No foliar or root injury, no plant height reductions, no yield losses. cambridge.orgcapes.gov.br |
| Malathion | Organophosphate | Antagonistic (Increased Injury Potential) | Decreased P450 enzyme activity, leading to reduced this compound breakdown and potential crop injury. clemson.edu |
Edaphic and Environmental Influences on Interaction Outcomes
The outcomes of interactions between this compound and other agrochemicals, particularly insecticides, are not solely dependent on the chemical properties of the compounds but are also significantly influenced by edaphic (soil) and environmental conditions. cambridge.orgcapes.gov.br
Differences observed in crop response and interaction severity across various experiments and locations have been attributed to the specific edaphic and environmental conditions present at the time of this compound application. cambridge.orgcapes.gov.br For instance, conditions such as cold and wet weather following herbicide application can impede the metabolic breakdown of the herbicide within the crop plant. This slowed metabolism can lead to an accumulation of the herbicide to phytotoxic levels, thereby increasing the likelihood and severity of crop injury. clemson.edu
Contemporary Research Frontiers and Future Perspectives on Primisulfuron Methyl
Elucidating Molecular Complexities of Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) to herbicides, including Primisulfuron-methyl, represents a significant challenge in weed management. NTSR mechanisms are generally more intricate to decipher than target-site resistance (TSR) and can confer cross-resistance to herbicides with different modes of action scielo.brnih.gov. These mechanisms operate by reducing the concentration of the active herbicide ingredient that reaches its target site within the plant scielo.br.
Key NTSR mechanisms include altered herbicide absorption, translocation, sequestration, and, most notably, enhanced metabolism scielo.brnih.gov. Plants can develop resistance by degrading this compound into non-toxic compounds, effectively detoxifying the herbicide wikipedia.org. Metabolism-based herbicide resistance is recognized as a major threat among NTSR mechanisms scielo.br. For instance, studies on waterhemp (Amaranthus tuberculatus) have demonstrated that resistance to this compound can be conferred through non-target-site based metabolism, as opposed to target-site mutations in the ALS gene nih.gov. In such cases, resistant waterhemp populations showed a significant decrease in the amount of parent this compound, with the rapid formation of polar, less phytotoxic metabolites, such as hydroxy-primisulfuron-methyl or glycosylated forms nih.gov.
Furthermore, differential translocation and metabolism have been identified as crucial factors in the selectivity of this compound between species, such as annual bluegrass (Poa annua) and Kentucky bluegrass (Poa pratensis) bioone.orgcambridge.org. While the ALS enzymes from these two grasses exhibited similar susceptibility to this compound, annual bluegrass demonstrated greater accumulation of primisulfuron (B45244) acid (a metabolite) in its roots and shoots compared to Kentucky bluegrass, indicating a role for differential metabolism and translocation in its tolerance bioone.orgcambridge.org. The polygenic nature of NTSR mechanisms often leads to resistance across a spectrum of herbicides, especially in the early phases of post-herbicide application scielo.br. Future research frontiers involve investigating regulatory transcriptional networks in transcriptome datasets to identify genes responsible for NTSR and to understand the rate of their evolution scielo.br.
Advanced Modeling and Prediction of Environmental Fate and Behavior
The environmental fate and behavior of this compound are critical aspects for assessing its sustainability and potential impact. This compound exhibits low to moderate persistence in the soil environment, with a reported field half-life ranging from 4 to 60 days, with a representative value estimated at approximately 30 days orst.edu. Aerobic conditions are known to enhance its breakdown in soils orst.edu. Losses due to volatilization and direct photodegradation are generally considered negligible orst.eduacs.org.
A significant factor influencing the degradation of this compound is soil pH. The compound is readily hydrolyzed in acidic environments, leading to a much faster breakdown compared to neutral or alkaline conditions wikipedia.orgorst.edu.
Table 1: Primisulfuron Hydrolysis Half-lives at Different pH Values wikipedia.org
| pH Value | Half-life (days) |
| 4 | 3.106 |
| 7 | 1086 |
| 10 | 418.6 |
This compound is poorly sorbed to most soils and is soluble in water, which suggests potential mobility in the environment orst.edu. However, field studies have indicated that this compound is typically not detected below 9 inches (approximately 23 cm) from the soil surface orst.edu.
A major degradate of this compound, identified as CGA-171683, is of particular environmental concern due to its persistence and potential mobility in soil after the parent compound has degraded regulations.govregulations.gov. Quantitative Structure-Activity Relationship (QSAR) models have suggested that this degradate poses concerns for human health and has been identified as a residue of concern for drinking water regulations.gov. While an environmental fate and effects assessment was conducted in 1991, a comprehensive ecological exposure and risk assessment for this compound had not been completed as of 2012 regulations.gov. Advanced modeling and prediction efforts aim to better understand the long-term behavior and potential risks associated with such persistent degradates.
Integration into Sustainable Weed Management Systems and Strategies
This compound is recognized as a valuable component within integrated weed management (IWM) programs, primarily due to its selective post-emergence activity against various grassy and broadleaf weeds in corn and other crops without harming the desired crop chemicalwarehouse.compnwhandbooks.org. IWM is a holistic approach that combines multiple weed management tools—physical, chemical, biological, and ecological—in a coordinated system to achieve effective weed control merfield.com.
Key strategies for integrating this compound into sustainable weed management systems include:
Herbicide Rotation and Tank-Mixing: Employing herbicides with different modes of action in rotation or as tank-mix partners is crucial to prevent and manage herbicide resistance lsuagcenter.com. This compound, an ALS inhibitor, can be combined with herbicides having distinct mechanisms to provide a broader spectrum of control and mitigate resistance development merfield.comlsuagcenter.com.
Crop Rotation: Rotating different crops allows for the rotation of herbicides with varying sites of action, which is a fundamental practice in sustainable weed management lsuagcenter.comokstate.edu. Careful consideration of crop rotation plans is essential when using this compound due to potential rotational restrictions pnwhandbooks.orgpnwhandbooks.org. For instance, a rotational restriction of 3 months is typically advised before planting wheat after this compound application okstate.edu.
Agronomic Practices: Implementing good agronomic practices that enhance crop competitiveness, such as optimal planting density, nutrient management, and timely planting, can reduce weed pressure and the reliance on chemical control epa.gov.
Field Scouting: Regular scouting of fields after herbicide application is recommended to verify treatment effectiveness and identify any emerging weed shifts or resistance issues epa.gov.
The selective nature and efficacy of this compound at low application rates make it an important tool, but its judicious use within a diversified IWM framework is paramount for long-term sustainability and to address the global challenge of herbicide resistance chemicalwarehouse.commerfield.com.
Impact of Climate Variables on this compound Performance and Environmental Fate
Climate variables significantly influence both the herbicidal performance of this compound and its environmental fate.
Temperature: Temperature plays a critical role in the efficacy and degradation of this compound. Studies have shown that this compound was more injurious to weeds like giant foxtail and quackgrass in cool-moist environments compared to hot-dry environments cambridge.org. This is partly attributed to greater absorption and translocation of the herbicide in cooler, moister conditions cambridge.org. Furthermore, spray water temperature can affect herbicide performance by influencing the rate of hydrolysis and degradation of the active ingredient cambridge.org. Higher spray water temperatures may lead to a more rapid conversion of the herbicide to inactive compounds, potentially reducing its efficacy cambridge.org. Soil temperature also impacts dissipation rates, with lower temperatures generally slowing down the degradation process cdnsciencepub.com.
Moisture/Rainfall: Soil moisture content and rainfall patterns have a direct bearing on this compound's environmental fate. Unusually dry soil conditions or a lack of rainfall/irrigation following application can impede the degradation of the herbicide syngenta-us.com. Conversely, heavy rainfall events can lead to the leaching of herbicides deeper into the soil profile cabidigitallibrary.org. While specific data for this compound's leaching due to heavy rainfall is limited in the provided context, studies on similar sulfonylurea herbicides like metsulfuron-methyl (B1676535) indicate that significant rainfall can result in movement to deeper soil layers (e.g., 50–100 mm) cabidigitallibrary.org. To mitigate runoff and potential environmental contamination, it is recommended to avoid applying this compound when rainfall or irrigation is expected within 48 hours epa.gov.
Soil pH: As previously discussed, soil pH is a crucial environmental variable affecting this compound's fate. Acidic soil conditions significantly accelerate the hydrolysis and breakdown of the herbicide, whereas it is more persistent in neutral or alkaline soils wikipedia.orgorst.edu. Soil pH values of 7.8 or greater have been noted to slow down the degradation of this compound, which can impact rotational crop restrictions syngenta-us.com. Understanding these climate-driven interactions is essential for optimizing application timings, predicting environmental persistence, and developing adaptive weed management strategies in the face of changing climatic conditions.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Primisulfuron-methyl in plant tissue samples?
High-performance liquid chromatography (HPLC) coupled with radiolabeled isotopes (e.g., [¹⁴C]-primisulfuron-methyl) is widely used to study herbicide metabolism and degradation pathways. Reverse-phase HPLC with UV or fluorescence detection provides precise quantification, while liquid chromatography-mass spectrometry (LC-MS) enhances sensitivity for trace analysis. Ensure calibration with certified reference standards (e.g., CAS 93952-14-8) for accuracy .
Q. How should researchers design experiments to assess this compound’s herbicidal efficacy under controlled conditions?
Use excised leaf assays to minimize variability in whole-plant studies. For example, incubate leaves in a nutrient solution containing radiolabeled herbicide (e.g., 150 µM [¹⁴C]-primisulfuron-methyl) and track metabolic rates via time-course sampling. Include resistant and sensitive plant populations as controls to validate differential responses .
Q. What are the critical parameters for preparing this compound solutions in laboratory studies?
Dissolve the compound in polar aprotic solvents (e.g., acetone or dimethyl sulfoxide) to ensure stability. Use concentrations ≤150 µM for foliar treatments to avoid phytotoxicity artifacts. Verify purity with certified standards (≥97%) and store solutions at -20°C to prevent degradation .
Advanced Research Questions
Q. How can non-target-site resistance (NTSR) mechanisms to this compound be identified in weed populations?
Combine metabolic profiling (via HPLC or LC-MS) with transcriptomic analysis of cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). For example, excised leaf assays in waterhemp (Amaranthus tuberculatus) revealed NTSR-mediated metabolism (DT₅₀ = 13.6 hours in resistant populations vs. >24 hours in sensitive ones) .
Q. What statistical approaches are suitable for analyzing time-course metabolism data of this compound?
Apply non-linear least squares regression to calculate degradation half-lives (DT₅₀). Compare metabolic rates between resistant and sensitive biotypes using ANOVA with post-hoc tests (e.g., Tukey’s HSD). Include replication (n ≥ 3) and report confidence intervals to address variability .
Q. How do researchers differentiate target-site mutations from metabolic resistance in ALS-inhibitor-resistant weeds?
Amplify and sequence the acetolactate synthase (ALS) gene to detect known mutations (e.g., Pro197 substitutions). Concurrently, conduct metabolism assays with excised leaves: rapid herbicide degradation (e.g., DT₅₀ <24 hours) indicates NTSR, while unchanged degradation kinetics suggest target-site resistance .
Q. What are the limitations of excised leaf assays for studying this compound translocation?
While effective for measuring metabolism, excised leaves cannot assess systemic translocation or sequestration in roots or vascular tissues. Complementary whole-plant studies with radiolabeled herbicide autoradiography are recommended for translocation analysis .
Data Interpretation and Reporting
Q. How should contradictory results in this compound metabolism studies be addressed?
Reconcile discrepancies by verifying experimental conditions (e.g., pH, light exposure) and analytical methods. Cross-validate findings with orthogonal techniques (e.g., LC-MS vs. radiometric detection). Report methodological details (e.g., solvent choice, incubation time) to enable replication .
Q. What metadata is essential when reporting this compound toxicity data?
Include sample preparation protocols (e.g., drying, homogenization), analytical quality controls (e.g., recovery rates, detection limits), and statistical parameters (e.g., error propagation methods). Reference certified standards (CAS 93952-14-8) and specify storage conditions .
Q. How can researchers optimize the reproducibility of this compound bioassays?
Standardize growth conditions (e.g., light intensity, temperature) for test plants. Use inbred lines or clones to reduce genetic variability. Publish raw data and detailed protocols in supplementary materials, adhering to journal guidelines for transparency .
Synthesis and Characterization
Q. What spectroscopic techniques are used to confirm the identity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Compare spectral data with literature values (e.g., CAS 93952-14-8) and report purity ≥95% via HPLC-UV .
Q. How should novel this compound analogs be characterized for herbicidal activity?
Conduct dose-response assays using whole-plant bioassays and excised leaf systems. Evaluate ALS enzyme inhibition kinetics (e.g., IC₅₀ values) and compare with parent compound. Include metabolism studies to assess stability in planta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
